![molecular formula C6H3BrClN3S B11853402 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine CAS No. 1160994-64-8](/img/structure/B11853402.png)
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. This is followed by pyrimidone formation, bromination, and chlorination . The overall yield of this process can reach up to 49% without the need for chromatography for purification .
Industrial Production Methods
For industrial-scale production, the process is optimized to be robust and scalable. The synthesis starts from inexpensive bulk chemicals and relies on standard laboratory equipment. This method ensures that the compound can be produced in large quantities without significant cost .
化学反応の分析
Types of Reactions
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
科学的研究の応用
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
作用機序
The mechanism of action of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .
類似化合物との比較
Similar Compounds
- 4-Chlorothieno[3,2-d]pyrimidine
- 6-Bromo-4-chloropyrido[2,3-d]pyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine stands out due to its unique combination of bromine and chlorine substituents, which confer distinct electronic properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
特性
CAS番号 |
1160994-64-8 |
|---|---|
分子式 |
C6H3BrClN3S |
分子量 |
264.53 g/mol |
IUPAC名 |
6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H,(H2,9,10,11) |
InChIキー |
WEIDOVKLKZXISY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1C(=NC(=N2)N)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



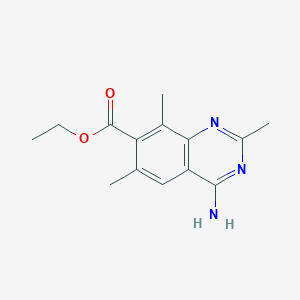
![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
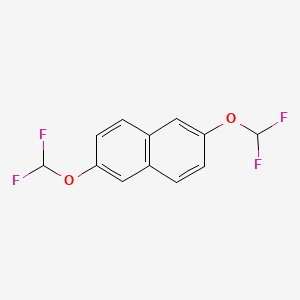
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
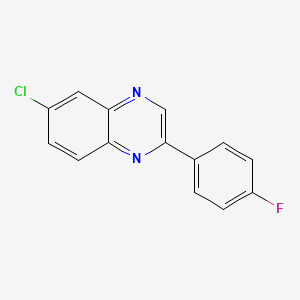


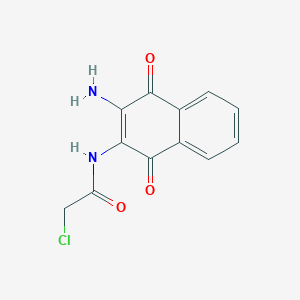
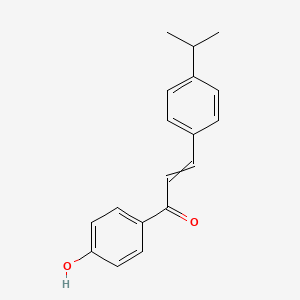
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)

